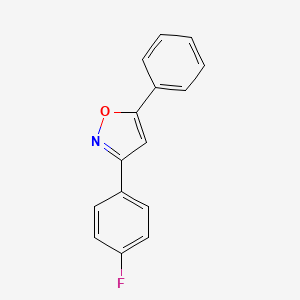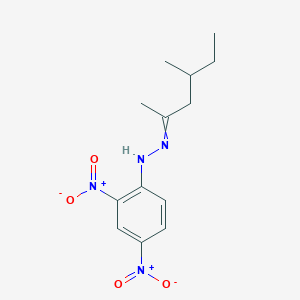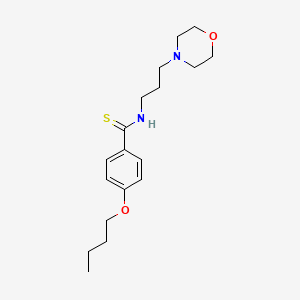![molecular formula C13H14O3 B14678852 (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione CAS No. 34011-82-0](/img/structure/B14678852.png)
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its structure consists of a bicyclo[2.2.1]hept-2-ene core with an ethylidene group at the 5-position and a furan-2,5-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione typically involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with acylating or alkylating reagents . This method is efficient, producing high-purity compounds with minimal by-products. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in creating new therapeutic agents.
Biological Research: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione involves its interaction with specific molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This interaction is facilitated by the electron-deficient nature of the furan-2,5-dione moiety, which makes it highly reactive towards electron-rich dienes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic ring, making it structurally similar but with different reactivity.
5-Methylidenebicyclo[2.2.1]hept-2-ene: This compound has a methylidene group instead of an ethylidene group, leading to different chemical properties.
Uniqueness
The uniqueness of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione lies in its combination of a bicyclic structure with a reactive furan-2,5-dione moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
34011-82-0 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione |
InChI |
InChI=1S/C9H12.C4H2O3/c1-2-8-5-7-3-4-9(8)6-7;5-3-1-2-4(6)7-3/h2-4,7,9H,5-6H2,1H3;1-2H/b8-2+; |
InChI Key |
SPDLWJIJGZISIZ-VOKCZWNHSA-N |
Isomeric SMILES |
C/C=C/1\CC2CC1C=C2.C1=CC(=O)OC1=O |
Canonical SMILES |
CC=C1CC2CC1C=C2.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


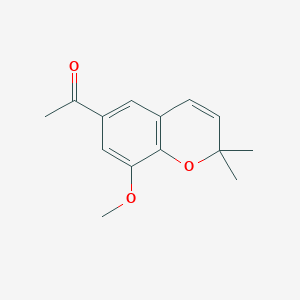
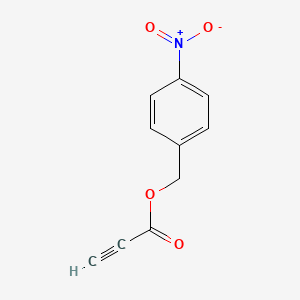
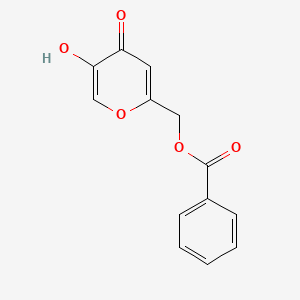
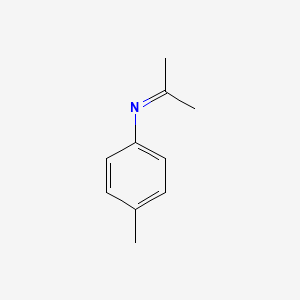

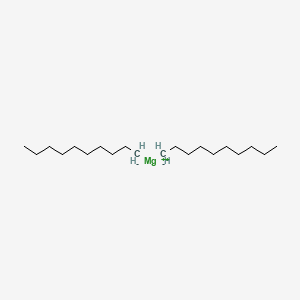
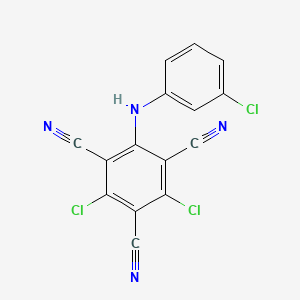
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
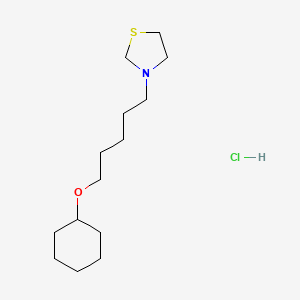
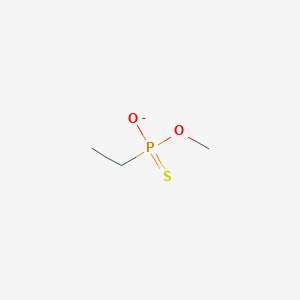
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
